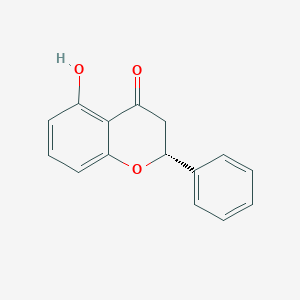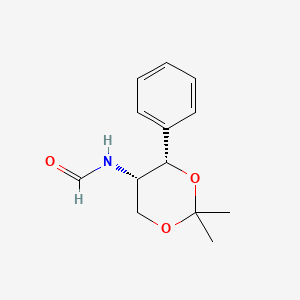
(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxy-2-phenylchroman-4-one is a chiral flavonoid compound known for its diverse biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and anticancer properties. The structure of ®-5-Hydroxy-2-phenylchroman-4-one includes a chroman ring system with a hydroxyl group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by reduction and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of ®-5-Hydroxy-2-phenylchroman-4-one often involves the use of biocatalysts to achieve enantioselective synthesis. Enzymatic resolution using lipases or other enzymes can be employed to separate the enantiomers, providing a more sustainable and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylchroman-4-one derivatives.
Scientific Research Applications
®-5-Hydroxy-2-phenylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Hydroxy-2-phenylchroman-4-one: The enantiomer of ®-5-Hydroxy-2-phenylchroman-4-one, which may exhibit different biological activities.
5-Hydroxyflavone: Lacks the phenyl group at the 2-position but shares similar antioxidant properties.
2-Phenylchroman-4-one: Lacks the hydroxyl group at the 5-position, resulting in different chemical reactivity and biological activity.
Uniqueness
®-5-Hydroxy-2-phenylchroman-4-one is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile. The presence of both the hydroxyl and phenyl groups contributes to its diverse range of chemical reactivity and biological activities.
Properties
CAS No. |
827313-95-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1 |
InChI Key |
CRWQDRUCLPDWEK-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)



![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
